molecular formula C16H16BrNO4 B268253 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

Cat. No. B268253
M. Wt: 366.21 g/mol
InChI Key: PJDMAKNUGRKCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide targets the BTK pathway, which plays a critical role in B-cell signaling and survival. BTK is a non-receptor tyrosine kinase that is activated downstream of the B-cell receptor and other cell surface receptors. Upon activation, BTK phosphorylates various downstream targets, leading to the activation of multiple signaling pathways, including the NF-κB pathway. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling. This results in the suppression of B-cell proliferation, survival, and migration, ultimately leading to the induction of apoptosis.
Biochemical and Physiological Effects
5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has been shown to have potent activity against B-cell malignancies, both in vitro and in vivo. In preclinical models, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has demonstrated efficacy in reducing tumor growth and prolonging survival. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation and immune responses. This suggests that 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may have potential as a therapeutic agent for autoimmune diseases.

Advantages and Limitations for Lab Experiments

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has several advantages as a research tool, including its potency, selectivity, and specificity for the BTK pathway. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, there are some limitations to the use of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in lab experiments. For example, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may not be suitable for all types of experiments, depending on the specific research question being addressed.

Future Directions

There are several potential future directions for the research and development of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide. One area of interest is the combination of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide with other therapies, such as chemotherapy, immunotherapy, or targeted agents. This could enhance the anti-tumor activity of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide and reduce the risk of resistance. Another area of interest is the evaluation of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in other types of B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, there is potential for the development of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide as a therapeutic agent for autoimmune diseases, such as multiple sclerosis or Sjögren's syndrome. However, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in these contexts.
Conclusion
In conclusion, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also demonstrated potential as a therapeutic agent for autoimmune diseases. While there are some limitations to the use of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in lab experiments, its potency, selectivity, and specificity make it a valuable research tool. Further studies will be needed to fully evaluate the potential of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in the treatment of cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide involves several steps, starting from the reaction of 5-bromo-2-furoic acid with 2-amino-4-methoxybenzaldehyde to form 5-bromo-N-(2-formyl-4-methoxyphenyl)-2-furamide. This intermediate is then reacted with tetrahydro-2-furanylmethanol in the presence of a base to form 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide. The final compound is obtained after purification and characterization by various analytical techniques.

Scientific Research Applications

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy in reducing disease activity.

properties

Product Name

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

5-bromo-N-[2-(oxolan-2-ylmethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H16BrNO4/c17-15-8-7-14(22-15)16(19)18-12-5-1-2-6-13(12)21-10-11-4-3-9-20-11/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)

InChI Key

PJDMAKNUGRKCOE-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.